2,3-Bis(phenylmethoxy)propan-1-ol

Description

Significance of Benzyl (B1604629) Ethers in Organic Synthesis

Benzyl ethers are a crucial type of protecting group in organic synthesis. acs.orgias.ac.in Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. Benzyl ethers are particularly favored for protecting alcohol functional groups due to their stability under a wide range of reaction conditions, including acidic and basic environments. acs.orgorganic-chemistry.org

The formation of benzyl ethers is often achieved through the Williamson ether synthesis, a reliable and high-yielding reaction where an alkoxide reacts with benzyl bromide or benzyl chloride. ias.ac.inyoutube.com This reaction proceeds via an SN2 mechanism. youtube.com Alternative methods for synthesizing benzyl ethers include silver-catalyzed alkoxylation of benzylic C(sp³)-H bonds. researchgate.net

A key advantage of the benzyl ether protecting group is its selective removal. youtube.com This deprotection is typically accomplished through catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This method is highly selective and generally does not affect other functional groups like different types of ethers. youtube.com More recent developments have introduced milder debenzylation methods, such as visible-light-mediated oxidative debenzylation, which enhances the utility of benzyl ethers as temporary protecting groups in complex syntheses. acs.org

Overview of Glycerol-Derived Chiral Pool Building Blocks

The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from natural sources that can be used as starting materials in the synthesis of complex, chiral molecules. wikipedia.orgnumberanalytics.com This approach, known as chiral pool synthesis, is highly efficient as it incorporates a pre-existing stereocenter, simplifying the synthetic route and ensuring high stereochemical purity of the final product. numberanalytics.com Key contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.orgnih.gov

Glycerol (B35011), a simple and abundant triol, is a valuable starting material for generating chiral building blocks. patsnap.comwikipedia.org Its prochiral nature allows for the creation of specific stereoisomers through selective enzymatic or chemical transformations. For example, the biocatalytic kinetic resolution of glycerol-derived cyclic carbonates using enzymes like lipases and esterases can produce chiral carbonates with high enantiomeric excess. researchgate.net These chiral building blocks are then used in the synthesis of pharmacologically active aromatic glycerol ethers. researchgate.net The versatility and renewability of glycerol make it a cornerstone of green chemistry, with ongoing research focused on converting this biodiesel byproduct into a wide array of value-added chemicals. patsnap.com

Structural Context of 2,3-Bis(phenylmethoxy)propan-1-ol within Organic Chemistry

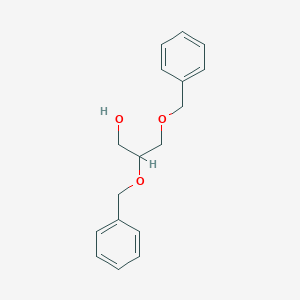

This compound, also known as 1,2-di-O-benzyl-glycerol, is a chiral alcohol with the molecular formula C₁₇H₂₀O₃. guidechem.com Its structure consists of a propane-1,2,3-triol (B13761041) (glycerol) backbone where the hydroxyl groups at the C2 and C3 positions are protected by benzyl ether groups, leaving a free primary alcohol at the C1 position. The presence of two phenylmethoxy groups (benzyloxy groups) gives the molecule significant steric bulk and influences its reactivity.

The specific enantiomer, (R)-2,3-bis(benzyloxy)propan-1-ol, is a key intermediate in asymmetric synthesis. Its chirality makes it a valuable chiral auxiliary, a compound that controls the stereochemical outcome of a reaction. It is particularly useful in the synthesis of chiral phosphoramidites and nucleoside derivatives, which are essential components in the construction of oligonucleotides and other biologically important molecules. The free primary alcohol group can be further functionalized, for instance, through oxidation to form aldehydes or carboxylic acids.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| Appearance | Colorless oil |

| Chirality | Exists as (R) and (S) enantiomers |

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(phenylmethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDGHDWQYGJZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402769 | |

| Record name | 1,2-di-O-benzyl-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59991-89-8 | |

| Record name | 1,2-di-O-benzyl-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 2,3 Bis Phenylmethoxy Propan 1 Ol

Oxidation Reactions of the Primary Alcohol Group

The primary alcohol functionality in 2,3-Bis(phenylmethoxy)propan-1-ol is susceptible to oxidation, a fundamental transformation in organic synthesis. This reaction allows for the conversion of the alcohol into aldehydes or carboxylic acids, depending on the chosen reagents and reaction conditions.

Formation of Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group in this compound can be controlled to yield either the corresponding aldehyde, 2,3-Bis(phenylmethoxy)propanal, or the carboxylic acid, 2,3-Bis(phenylmethoxy)propanoic acid.

Mild oxidizing agents are employed for the selective oxidation to the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. youtube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to ensure the aldehyde is the final product. Another method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, also yielding the aldehyde. youtube.com

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are necessary. chemguide.co.uk Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction often requires heating under reflux to ensure the complete conversion of any intermediate aldehyde to the final carboxylic acid product. libretexts.org For instance, heating a primary alcohol with an excess of an acidified solution of potassium dichromate(VI) will result in the formation of a carboxylic acid. chemguide.co.uklibretexts.orgpassmyexams.co.uk The progress of this reaction is often indicated by a color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion. passmyexams.co.uk

Table 1: Oxidation Reactions of Primary Alcohols

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |

| Aldehyde | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low Temperature (-78 °C), CH₂Cl₂ |

| Carboxylic Acid | Potassium dichromate (K₂Cr₂O₇), H₂SO₄ | Excess oxidizing agent, Heat under reflux |

| Carboxylic Acid | Chromium trioxide (CrO₃), Acetic Acid | Heat |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Water, Heat |

Derivatization of the Hydroxyl Functionality

The hydroxyl group of this compound can be readily converted into other functional groups, such as esters and ethers. These derivatization reactions are crucial for modifying the compound's properties or for installing protecting groups.

Esterification Reactions

Esterification involves the reaction of the primary alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. chemguide.co.uk The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. chemguide.co.uk For example, reacting this compound with butanoic acid would yield propyl butanoate, but in this specific case, it would be 2,3-bis(phenylmethoxy)propyl butanoate. youtube.com

Table 2: Typical Esterification Reactions

| Reactant | Catalyst | Conditions | Product Type |

|---|---|---|---|

| Carboxylic Acid | H₂SO₄ (conc.) | Heat, Reflux | Ester |

| Acyl Chloride | Pyridine or Et₃N | Room Temperature | Ester |

| Acid Anhydride | Pyridine or DMAP | Room Temperature or slight heat | Ester |

Etherification Reactions

The hydroxyl group can also be converted into an ether through reactions like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used for this transformation. google.com It is also possible to achieve etherification through the dehydration of two alcohols, often facilitated by an acid catalyst like sulfuric acid at elevated temperatures. aimspress.com

Table 3: Typical Etherification Reactions

| Method | Reagents | Typical Solvent | Product Type |

|---|

Cleavage and Deprotection of Benzylic Ethers

The two phenylmethoxy (benzyloxy) groups in the molecule are common protecting groups for hydroxyls in organic synthesis. Their removal, or deprotection, is a critical step in multi-step synthetic sequences. Benzyl (B1604629) ethers are valued for their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific, mild conditions. chemrxiv.org

Hydrogenolysis and Catalytic Transfer Hydrogenation Methods

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. researchgate.netambeed.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). chemrxiv.orgresearchgate.net The reaction breaks the carbon-oxygen bond of the ether, liberating the free alcohol and producing toluene (B28343) as a byproduct. ambeed.com Solvents such as ethanol (B145695) or methanol (B129727) are commonly used. Palladium hydroxide (B78521) on carbon, known as the Pearlman's catalyst, is also highly effective and can sometimes offer better selectivity, especially in complex molecules.

An alternative to using hydrogen gas is catalytic transfer hydrogenation. researchgate.net In this method, a hydrogen donor molecule is used to provide the hydrogen in situ. Common hydrogen donors include cyclohexene, 1,4-cyclohexadiene, ammonium (B1175870) formate, or alcohols like 2-propanol. ambeed.comresearchgate.netrsc.org This technique is often considered safer and more convenient than using pressurized hydrogen gas. For instance, using 2-propanol as a hydrogen donor with a Pd/C catalyst can effectively cleave benzyl ethers. researchgate.net This method can exhibit high selectivity, which is advantageous when other reducible functional groups are present in the molecule. researchgate.net

Table 4: Deprotection of Benzyl Ethers

| Method | Catalyst | Hydrogen Source | Typical Solvent |

|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | Ethanol, Methanol |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate | Methanol |

| Catalytic Transfer Hydrogenation | Pd/C | 2-Propanol | 2-Propanol |

Carbon-Carbon Bond Forming Reactions

The transformation of the C3 backbone of this compound, often after oxidation to its corresponding aldehyde, 2,3-bis(benzyloxy)propanal, is crucial for chain elongation and the construction of complex molecular architectures.

Cross-Coupling Methodologies (e.g., Suzuki, Stille, Negishi analogue reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Substrates derived from this compound, particularly those containing the 1-(benzyloxy)alkyl moiety, have been successfully employed in these transformations.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, has been applied to benzyloxy-substituted substrates. For instance, potassium 1-(benzyloxy)alkyltrifluoroborates undergo stereospecific cross-coupling with aryl and heteroaryl chlorides. nih.gov A key advantage of using the benzyl protecting group in these reactions is its ability to prevent β-hydride elimination, a common side reaction. This stabilizing effect is proposed to arise from the coordination of the benzyl group's arene ring to the palladium metal center in the diorganopalladium intermediate. nih.gov This methodology provides a reliable route to protected secondary alcohols with high yields and complete retention of stereochemistry. nih.gov

The Stille reaction offers another versatile method for C-C bond formation by coupling organotin compounds (organostannanes) with organic electrophiles. wikipedia.orgwiley-vch.de The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, catalyzed by a palladium complex. wikipedia.org The benzyloxymethyl group has proven to be compatible with Stille coupling conditions. For example, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole serves as a reagent for the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles via a copper(I) iodide co-catalyzed Stille reaction. researchgate.net Similarly, palladium-catalyzed coupling of 1-tributylstannyl glycals with benzyl bromides demonstrates the utility of this reaction for creating C-glycosidic linkages on similar polyol backbones. nih.gov Although organotin reagents are noted for their high toxicity, the reaction's tolerance for various functional groups makes it highly valuable. wikipedia.orglibretexts.org

Negishi analogue reactions , involving organozinc or organoindium reagents, have also been used for coupling with benzylic electrophiles, further expanding the toolkit for modifying benzyloxy-containing scaffolds. researchgate.net

Table 1: Overview of Cross-Coupling Reactions with Benzyloxy-Substituted Substrates

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | Potassium 1-(benzyloxy)alkyltrifluoroborate | Aryl/Heteroaryl Chlorides | Palladium catalyst | Stereospecific; Benzyl group prevents β-hydride elimination. nih.gov |

| Stille | 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole | Aryl/Heteroaryl Halides | Pd(0) catalyst, CuI co-catalyst | Synthesis of substituted tetrazoles. researchgate.net |

| Stille | 1-Tributylstannyl glucal | Benzyl Bromides | PdCl₂(dppe) | Synthesis of benzyl C-glycosides. nih.gov |

Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.org This transformation is achieved by reacting the carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.com For substrates like 2,3-bis(benzyloxy)propanal, derived from the oxidation of this compound, the Wittig reaction provides a direct pathway to unsaturated, chain-extended products.

The reaction proceeds via the formation of an oxaphosphetane intermediate, which then decomposes to yield the alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., where R is an alkyl group) typically react rapidly and lead to the formation of (Z)-alkenes.

Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes.

In the context of 2,3-bis(benzyloxy)propanal, the bulky benzyloxy groups adjacent to the aldehyde may exert some steric influence on the approach of the ylide, potentially affecting the diastereoselectivity of the resulting alkene. The reaction is generally tolerant of ether functionalities, making it well-suited for benzyloxy-protected substrates. wikipedia.org

Table 2: Expected Outcomes of Wittig Reaction with 2,3-Bis(benzyloxy)propanal

| Ylide Type | Ylide Structure (Example) | Expected Major Product | Stereochemistry |

|---|---|---|---|

| Non-stabilized | Ph₃P=CHCH₃ | 4,5-Bis(benzyloxy)pent-2-ene | (Z)-isomer |

| Stabilized | Ph₃P=CHCO₂Et | Ethyl 4,5-bis(benzyloxy)pent-2-enoate | (E)-isomer |

Asymmetric Aldol (B89426) Reactions with Benzyloxy-Substituted Substrates

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound. organic-chemistry.org When applied to chiral, non-racemic aldehydes like 2,3-bis(benzyloxy)propanal, asymmetric induction becomes a key consideration. This aldehyde can act as an electrophilic partner in reactions with enolates derived from other carbonyl compounds.

Controlling the stereochemistry in cross-aldol reactions of aldehydes presents significant challenges, including the potential for undesired side reactions like polyaldolisation. organic-chemistry.org To achieve high diastereoselectivity and enantioselectivity, modern methods often employ chiral auxiliaries, chiral catalysts, or pre-formed metal enolates (e.g., boron or lithium enolates). semanticscholar.org

For instance, the use of boron enolates, generated from an N-propionyl derivative of a chiral auxiliary, has been shown to afford excellent diastereoselectivity in aldol reactions with aldehydes like benzaldehyde. semanticscholar.org This high level of stereo-control is attributed to the formation of a well-organized, six-membered Zimmerman-Traxler transition state. semanticscholar.org When 2,3-bis(benzyloxy)propanal is used as the electrophile, the stereochemical outcome is dictated by the facial selectivity of the enolate addition, which is influenced by both the chiral auxiliary/catalyst and the inherent chirality of the aldehyde. The steric hindrance and electronic properties of the benzyloxy groups play a crucial role in biasing the approach of the nucleophilic enolate.

Rearrangement Reactions and Cyclization Pathways

The structural framework of this compound and its derivatives is susceptible to various rearrangement and cyclization reactions, often triggered by specific reagents or reaction conditions.

Rearrangement Reactions are intramolecular processes where an atom or group migrates from one atom to another, resulting in a structural isomer. wiley-vch.debyjus.com In systems analogous to benzyloxy-substituted propanols, skeletal rearrangements have been observed. For example, the degradation pathway of bisphenol A, which contains a related diphenyl-substituted carbon center, involves a rearrangement from a 2,2-diaryl-1-propanol to a 1,2-diaryl-2-propanol, and subsequently to a 2,3-diaryl-1,2-propanediol. researchgate.net This suggests that 1,2-migrations of phenyl or benzyl groups are feasible in similar structures under certain catalytic or biological conditions.

Cyclization Pathways for this compound typically involve the participation of its hydroxyl group. Intramolecular reactions can lead to the formation of cyclic ethers. For example, under conditions suitable for the Williamson ether synthesis (e.g., deprotonation with a base followed by intramolecular displacement of a leaving group installed at another position), a cyclized product could be formed. Furthermore, the reaction of glycerol (B35011) with benzyl alcohol, catalyzed by zeolites, can selectively produce mono- and di-benzyl glycerol ethers, demonstrating the controlled formation of ether linkages that could, in principle, be applied intramolecularly. mdpi.comnih.gov

Applications in Advanced Organic Synthesis and Materials Science

As a Precursor for Complex Molecules and Fine Chemicals

The strategic placement of functional groups in 2,3-Bis(phenylmethoxy)propan-1-ol allows for its use in the synthesis of specialized and high-value chemical compounds.

Synthesis of Arsonolipids and Lipid Ethers

This compound is a key starting material in the synthesis of arsonolipids, which are arsenic-containing analogues of phospholipids. nih.govnih.gov These compounds are of interest for their potential biological activities and for studying the biophysical properties of cell membranes. The synthesis involves the conversion of the primary alcohol of this compound to an arsenic-containing headgroup, followed by deprotection of the benzyl (B1604629) ethers and subsequent acylation to introduce the lipid tails. nih.govresearchgate.net

Similarly, this compound is utilized in the preparation of lipid ethers, which are more stable to hydrolysis and oxidation compared to their ester counterparts. nih.govresearchgate.net The synthesis of rac-2,3-bis(octadecyloxy)propan-1-ol, a lipid ether, starts from 3-benzyl-sn-glycerol, which is then reacted to introduce the octadecyl chains. nih.gov The resulting ether-linked lipid can then be further modified.

A generalized synthetic scheme for the preparation of an arsonolipid using a derivative of this compound is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 3-benzyl-sn-glycerol | NaH, Octadecyl methanesulfonate | rac-1-((2,3-bis(octadecyloxy)propoxy)methyl)benzene |

| 2 | rac-1-((2,3-bis(octadecyloxy)propoxy)methyl)benzene | H₂, Pd-C | rac-2,3-bis(octadecyloxy)propan-1-ol |

| 3 | rac-2,3-bis(octadecyloxy)propan-1-ol | Pyridinium dichromate (PDC) | rac-2,3-bis(octadecyloxy)propanoic acid |

| 4 | rac-2,3-bis(octadecyloxy)propanoic acid | Thionyl chloride | rac-2,3-bis(octadecyloxy)propanoyl chloride |

| 5 | rac-2,3-bis(octadecyloxy)propanoyl chloride | Diphenyl 2-hydroxyethyl arsonodithionite | rac-2-(2,3-bis(octadecyloxy)ethylarsonic acid (An Arsonolipid) |

This table provides a simplified overview of the synthetic process. Actual laboratory procedures may involve additional steps and purification techniques. nih.gov

Intermediates for Antiviral Compounds

The structural framework of this compound is a valuable scaffold for the synthesis of intermediates used in the development of antiviral drugs. mdpi.com Its stereochemistry and functional group arrangement allow for the construction of complex molecules that can interact with viral targets. For instance, derivatives of this compound can be used to synthesize analogues of nucleosides or other molecules that inhibit viral replication. mdpi.comresearchgate.net The development of novel antiviral agents is a continuous effort, and the use of versatile building blocks like this compound is crucial in this process.

Building Block for Natural Product Synthesis (e.g., Dihydropyranones, Phorbol (B1677699), Prostratin)

This compound and its derivatives are instrumental in the total synthesis of several complex natural products. nih.govnih.gov For example, the synthesis of certain dihydropyranones, which are structural motifs found in various bioactive natural products, can utilize chiral building blocks derived from this compound.

Furthermore, while not a direct precursor, the fundamental structural elements of this compound are conceptually related to the polyol backbones of complex diterpenes like phorbol and its derivative, prostratin. nih.govnih.govresearchgate.net The synthesis of these molecules is a significant challenge in organic chemistry, and it relies on the strategic use of protected polyol synthons to construct the intricate carbon skeleton. nih.govnih.govresearchgate.net Prostratin, in particular, has garnered attention for its potential as an anti-HIV agent. nih.gov

Core Units in Pharmaceutical Development (e.g., Saquinavir Analogues)

In the field of pharmaceutical development, this compound serves as a precursor for core structural units of various therapeutic agents. A notable example is its application in the synthesis of analogues of Saquinavir, a protease inhibitor used in the treatment of HIV. nih.gov The synthesis of Saquinavir and its analogues often involves a convergent approach where key fragments are synthesized separately and then coupled. nih.gov The isostere portion of Saquinavir, which mimics the natural peptide linkage, can be synthesized from derivatives of this compound. The protected diol structure allows for selective modifications to introduce the necessary functionalities for potent protease inhibition.

Development of Structurally Related Bioactive Analogues

The chemical scaffold of this compound provides a foundation for the synthesis of structurally related analogues with potential biological activities.

Synthesis of 1,3-Bis(aryloxy)propan-2-amines and their Activity

A significant application of the core structure of this compound is in the synthesis of 1,3-bis(aryloxy)propan-2-amines. These compounds have demonstrated a range of biological activities, including antifungal and antiprotozoal properties. researchgate.net The synthesis typically involves the conversion of the hydroxyl group of a related propan-2-ol derivative to an amine, with various aryl groups attached at the 1 and 3 positions. The structural diversity of the aryl groups allows for the fine-tuning of the biological activity of these compounds. researchgate.netnih.gov

| Compound Class | Biological Activity |

| 1,3-Bis(aryloxy)propan-2-amines | Antifungal, Antiprotozoal, Antibacterial |

| 1,3-Bis(aryloxy)propan-2-ols | Antileishmanial |

This table summarizes the reported biological activities of compound classes structurally related to this compound. researchgate.netnih.gov

Derivatives as Antifungal Agents (e.g., Triazole Analogues)

The development of new antifungal agents is a critical area of medicinal chemistry, driven by the rise of resistant fungal strains. nih.gov Triazole compounds, particularly those containing a 1,2,4-triazole (B32235) ring, form the backbone of many widely used antifungal drugs, such as fluconazole. nih.govgoogleapis.com The core structure of these drugs often includes a substituted propanol (B110389) backbone. Research has demonstrated that propan-2-ol derivatives bearing one or two triazole moieties exhibit significant antifungal activity. googleapis.comnih.gov

While direct synthesis of antifungal agents from this compound is not extensively documented in readily available literature, its structure makes it a highly valuable and logical precursor for creating novel, chiral antifungal candidates. The synthesis of potent antifungal agents, such as 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives, highlights the importance of the propanol scaffold in this field. nih.gov

The synthetic utility of this compound lies in its defined stereochemistry and its three distinct functional groups. The primary alcohol can be readily converted into other functionalities, such as an azide, which can then be used to construct a triazole ring via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition). researchgate.netresearchgate.net This approach is a well-established method for creating libraries of triazole-based drug candidates. researchgate.net For instance, the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives has been shown to yield compounds with notable activity against various Candida species. researchgate.net

By using a chiral, protected glycerol (B35011) like (R)- or (S)-2,3-bis(benzyloxy)propan-1-ol, medicinal chemists can introduce stereochemical diversity into the final triazole analogues, which is often crucial for biological activity and for reducing off-target effects.

Role in Materials Science

The unique trifunctional nature of the glycerol backbone, combined with the ability to selectively protect its hydroxyl groups, makes derivatives like this compound attractive for materials science. It serves as a monomer or initiator for the synthesis of complex polymers with tailored architectures and functionalities.

Polymer and Organosilica Precursor Development

Glycerol is a recognized building block for creating biodegradable and biocompatible polymers such as polyesters, polyethers, and polycarbonates. nih.govresearchgate.net However, direct polymerization of glycerol often leads to highly branched, and sometimes uncontrollably crosslinked, structures due to its three hydroxyl groups. To create well-defined linear polymers, selective protection of one or two hydroxyl groups is necessary. mdpi.com

This compound is an ideal precursor for this purpose. Its single free primary hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic monomers like lactide, caprolactone, or glycidol. nih.govmdpi.com This results in a linear polymer chain with a glycerol-derived unit at one end. The two benzyl ether protecting groups can then be removed from the resulting polymer to reveal free hydroxyl groups along the polymer backbone. These newly deprotected hydroxyls provide sites for further functionalization, allowing for the attachment of drugs, targeting ligands, or cross-linking agents, making the polymers suitable for biomedical applications like drug delivery systems. mdpi.com

For example, polyesters synthesized from glycerol and diacids like succinic acid or sebacic acid have been investigated as toughening agents for other bioplastics like polylactic acid (PLA). nih.gov Using a protected monomer like this compound in such a polycondensation reaction would allow for precise control over the polymer structure, preventing unwanted branching and leading to materials with predictable properties. While its specific use in organosilica development is less documented, the hydroxyl group provides a reactive site for grafting onto silica (B1680970) surfaces or for incorporation into a sol-gel network, imparting organic functionality to the inorganic material.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2,3-bis(benzyloxy)propan-1-ol, 1,2-di-O-benzyl-glycerol |

| CAS Number | 59991-89-8 |

| Molecular Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| Appearance | Liquid |

| Rotatable Bond Count | 8 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 38.7 Ų |

Data sourced from multiple chemical suppliers and databases. mdpi.comsigmaaldrich.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₇H₂₀O₃ | Main subject of the article |

| Fluconazole | C₁₃H₁₂F₂N₆O | Commercial triazole antifungal drug nih.gov |

| Epichlorohydrin | C₃H₅ClO | Common precursor in glycerol derivative synthesis preprints.orgchemicalbook.com |

| 1,3-Diazido-2-propanol | C₃H₆N₆O | Intermediate for bis-triazole synthesis researchgate.net |

| Glycerol | C₃H₈O₃ | Parent molecule, polymer building block nih.govresearchgate.net |

| Polylactic Acid (PLA) | (C₃H₄O₂)ₙ | Bioplastic mentioned in polymer applications nih.gov |

| Succinic Acid | C₄H₆O₄ | Monomer for polyester (B1180765) synthesis nih.gov |

Computational and Theoretical Investigations of 2,3 Bis Phenylmethoxy Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2,3-bis(phenylmethoxy)propan-1-ol, these calculations would provide a deep understanding of its electronic structure, stability, and potential for chemical interactions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electron density of a molecule, from which numerous properties can be derived.

Electronic Structure: A DFT calculation for this compound would begin by optimizing its three-dimensional geometry to find the lowest energy conformation. This would yield precise bond lengths, bond angles, and dihedral angles.

Reactivity: DFT calculations can compute various electronic parameters that serve as descriptors for chemical reactivity. These include ionization potential, electron affinity, and global hardness and softness. These values would help predict how the molecule might behave in the presence of electrophiles or nucleophiles. For instance, a detailed study on a different propanol (B110389) derivative demonstrated how DFT could be employed to optimize geometry and predict structural parameters.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.com

HOMO & LUMO: For this compound, the HOMO would likely be localized on the oxygen atoms or the phenyl rings, regions with higher electron density, indicating where an electrophilic attack might occur. The LUMO, conversely, represents the region most susceptible to nucleophilic attack.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. Computational studies on various organic molecules show that the HOMO-LUMO gap can be precisely calculated to understand electronic excitation and reactivity. google.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | E_HOMO | Relates to electron-donating ability |

| LUMO Energy | E_LUMO | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Index of chemical reactivity and stability |

Note: This table is for illustrative purposes only, as specific research data for this compound is unavailable.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with the familiar Lewis structure concept. google.com

Bonding Interactions: NBO analysis of this compound would quantify the nature of its covalent bonds (e.g., C-O, C-C, C-H) in terms of their hybrid composition and polarization.

Delocalization Effects: A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this molecule, significant interactions would be expected between the lone pairs on the oxygen atoms and the antibonding orbitals (σ*) of adjacent C-C and C-O bonds, as well as interactions involving the π-systems of the phenyl rings. These interactions stabilize the molecule and influence its conformational preferences and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. dtu.dk It is plotted onto the molecule's surface, using a color scale to denote regions of varying electrostatic potential.

Reactivity Sites: For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the hydroxyl and ether groups. These areas are prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic interaction.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational index used to quantify the aromaticity of cyclic systems based on their bond lengths.

Phenyl Group Analysis: For this compound, a HOMA calculation would be applied to the two phenyl rings. The resulting values would be close to 1, confirming their high degree of aromatic character. Deviations from this value could indicate the influence of the (phenylmethoxy)propan-1-ol substituent on the electronic structure of the rings, though this effect is expected to be minimal.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies.

Potential Reactions: For this compound, computational modeling could elucidate the mechanisms of reactions such as its oxidation, ether cleavage, or esterification. For example, modeling the reaction of the primary alcohol group would involve mapping the potential energy surface as a reactant approaches, locating the transition state structure, and identifying the final product.

Activation Barriers: By calculating the energy of reactants, transition states, and products, a reaction profile can be constructed. The energy difference between the reactants and the transition state—the activation energy—is critical for predicting the reaction rate and determining the most favorable reaction pathway among several possibilities. While kinetic modeling has been performed for simpler alcohols like n-propanol, similar detailed studies for this more complex molecule are not currently available.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound, which can aid in their identification and structural elucidation. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are commonly employed for these predictions. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital computational tool. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently used within a DFT framework to calculate the magnetic shielding tensors around each nucleus, which are then converted into chemical shifts. researchgate.net For this compound, predictions would be benchmarked against experimental data for related structures. For instance, experimental ¹H NMR analysis of the chiral variant (R)-2,3-bis(benzyloxy)propan-1-ol shows characteristic signals for the benzyloxy groups between δ 4.50–4.70 ppm and for the propanol backbone from δ 3.40–3.80 ppm. Computational models would aim to replicate these values and predict the shifts for all unique carbon and proton environments in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. nih.gov DFT calculations can predict the wavenumbers and intensities of fundamental vibrational modes. researchgate.net For this compound, key predicted absorptions would include a broad O-H stretching band for the alcohol group, C-O stretching frequencies for the ether and alcohol functionalities, C-H stretching for both the aliphatic propane (B168953) chain and the aromatic phenyl rings, and C=C stretching bands characteristic of the benzene (B151609) rings. nist.gov

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using TDDFT calculations, which model the electronic transitions between molecular orbitals. researchgate.netnih.gov The presence of two phenyl groups in this compound is expected to give rise to characteristic UV absorptions. These transitions, typically π → π* in nature, are associated with the benzene ring's conjugated system. science-softcon.de Computational tools can predict the wavelength of maximum absorbance (λmax) for these transitions. nih.gov

| Spectroscopy Type | Predicted Feature | Approximate Predicted Value/Region | Associated Functional Group |

| ¹H NMR | Chemical Shift (δ) | 3.40 - 3.80 ppm | Propanol backbone (CH, CH₂) |

| Chemical Shift (δ) | ~3.5 ppm (broad singlet) | Hydroxyl proton (OH) | |

| Chemical Shift (δ) | 4.50 - 4.70 ppm | Benzylic protons (OCH₂) | |

| Chemical Shift (δ) | 7.20 - 7.40 ppm | Phenyl protons (Ar-H) | |

| ¹³C NMR | Chemical Shift (δ) | 60 - 80 ppm | Aliphatic carbons (C-O, C-OH) |

| Chemical Shift (δ) | 127 - 138 ppm | Aromatic carbons | |

| IR | Wavenumber (cm⁻¹) | 3200 - 3600 cm⁻¹ (broad) | O-H Stretch |

| Wavenumber (cm⁻¹) | 3000 - 3100 cm⁻¹ | Aromatic C-H Stretch | |

| Wavenumber (cm⁻¹) | 2850 - 3000 cm⁻¹ | Aliphatic C-H Stretch | |

| Wavenumber (cm⁻¹) | 1050 - 1150 cm⁻¹ | C-O Stretch (Ether & Alcohol) | |

| UV-Vis | λmax | ~260 nm | π → π* transition in Phenyl Ring |

Note: The values in this table are predicted based on computational models and data from structurally similar compounds.

Molecular Docking Studies of Related Compounds

While specific molecular docking studies on this compound are not widely documented, research on structurally related compounds provides a framework for understanding its potential biological interactions. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. researchgate.net This method is crucial in drug development for assessing the binding affinity and mode of interaction of a potential drug candidate. researchgate.netsemanticscholar.org

Studies on compounds with a propanol or benzyloxy moiety illustrate this approach:

N,N-bis(salysylaldehyde-2,3-Diamino-1-propanol): This compound, which shares the 2,3-diamino-1-propanol backbone, was assessed for its inhibitory potential against the PBP1 bacterial protein. bohrium.com The study reported a high binding energy of -6.9 kcal/mol, suggesting significant antibacterial potential, with the interaction being stabilized by multiple hydrogen bonds and van der Waals forces. bohrium.comresearchgate.net

Propanamide Derivatives: A series of novel biheterocyclic propanamides were synthesized and docked against the α-glucosidase enzyme, a target for antidiabetic agents. semanticscholar.org The docking results correlated well with experimental enzyme inhibition data, identifying key interactions, such as hydrogen bonds with amino acid residues like Asp568 and Arg445 in the enzyme's active site. semanticscholar.org

Eugenol (B1671780) Derivatives: Molecular docking was used to evaluate the antioxidant and antimicrobial activities of eugenol derivatives. researchgate.net The studies targeted proteins from E. coli and Staphylococcus aureus, and the calculated binding energies helped explain the observed biological activity, or lack thereof, in the synthesized compounds. researchgate.net

These studies demonstrate that the presence of hydroxyl and ether groups, similar to those in this compound, can facilitate crucial hydrogen bonding and other interactions within protein binding pockets. Docking simulations on this compound could therefore be used to screen it against various biological targets, such as enzymes or receptors, to hypothesize potential therapeutic applications.

| Related Compound/Class | Protein Target | Biological Context | Reported Binding Energy/Key Finding | Reference |

| N,N-bis(salysylaldehyde-2,3-Diamino-1-propanol) | PBP1 Bacteria Protein | Antibacterial Activity | -6.9 kcal/mol | bohrium.comresearchgate.net |

| Biheterocyclic Propanamides | α-glucosidase | Antidiabetic Activity | Strong H-bonding with active site residues (Asp568, Arg445) | semanticscholar.org |

| Eugenol Derivatives | E. coli & S. aureus proteins | Antimicrobial Activity | Docking results explained experimental activity against bacteria. | researchgate.net |

| Benzimidazole Derivatives | Protein Kinase (CDK4/CycD1) | Anticancer Activity | Binding energy of -8.2 kcal/mol for lead compound. | nih.gov |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis (HSA) is a computational method used to visualize and quantify the various intermolecular interactions within a crystal structure. mdpi.com The Hirshfeld surface is a mapped surface around a molecule defined by the points where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com This technique provides detailed insights into how molecules pack in the solid state.

The analysis generates several key outputs:

d_norm Surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. mdpi.comnih.gov White areas represent contacts approximately at the van der Waals separation, and blue areas signify longer contacts. nih.gov

For this compound, a hypothetical Hirshfeld analysis would be expected to reveal several key interactions based on its structure:

O···H/H···O Contacts: The presence of the hydroxyl group (a hydrogen bond donor and acceptor) and the ether oxygens (hydrogen bond acceptors) would lead to distinct O···H contacts, appearing as sharp spikes in the 2D fingerprint plot and as prominent red spots on the d_norm surface.

C···H/H···C Contacts: Interactions between the hydrogen atoms and the π-systems of the benzene rings (C-H···π interactions) would also be a notable contributor to the crystal packing. nih.gov

By quantifying these interactions, HSA provides a detailed understanding of the forces that stabilize the crystal lattice of this compound.

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms. | Dominant contribution to the surface area. |

| O···H / H···O | Hydrogen bonding involving the hydroxyl and ether oxygen atoms. | Significant, indicating strong directional forces. |

| C···H / H···C | Contacts involving carbon and hydrogen atoms, including C-H···π interactions. | Moderate contribution, important for packing efficiency. |

| C···C | π-π stacking interactions between phenyl rings. | Possible, but may be less significant than other contacts depending on conformation. |

Note: The contributions are hypothetical and based on the analysis of structurally similar compounds.

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2,3-Bis(phenylmethoxy)propan-1-ol in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra provides unambiguous evidence of the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the related compound, (R)-2,3-bis(benzyloxy)propan-1-ol, characteristic signals for the propanol (B110389) backbone are observed between δ 3.40–3.80 ppm. researchgate.net The benzylic protons (Ph-CH ₂-O) typically appear as a distinctive AB quartet between δ 4.50–4.70 ppm due to their diastereotopic nature, with a geminal coupling constant (J) of approximately 12.1 Hz. researchgate.net The protons of the phenyl rings resonate in the aromatic region, typically between δ 7.20-7.40 ppm. The hydroxyl proton gives rise to a broad signal that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals are spread over a wider range than in ¹H NMR, providing clear resolution for each carbon. The carbon atoms of the propanol backbone are expected in the δ 60-80 ppm region. Specifically, the CH₂OH carbon (C1) would be around 63-65 ppm, while the carbons bearing the benzyloxy groups (C2 and C3) would be further downfield, typically in the range of 70-80 ppm. The benzylic carbons (Ph-C H₂-O) are expected around 73 ppm, and the aromatic carbons resonate in the δ 127-138 ppm range. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton network within the propanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity between the benzyl (B1604629) groups and the glycerol (B35011) backbone.

Table 1: Predicted NMR Data for this compound (Based on data for analogous structures)

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / Correlation |

| ¹H NMR | -CH₂OH (H1) | ~3.5-3.7 | Multiplet |

| -CH(OBn) (H2) | ~3.7-3.8 | Multiplet | |

| -CH₂(OBn) (H3) | ~3.4-3.6 | Multiplet | |

| Ph-CH ₂-O | ~4.5-4.7 | AB quartet | |

| Aromatic -H | ~7.2-7.4 | Multiplet | |

| -OH | Variable | Broad singlet | |

| ¹³C NMR | -C H₂OH (C1) | ~63-65 | CH₂ |

| -C H(OBn) (C2) | ~78-80 | CH | |

| -C H₂(OBn) (C3) | ~70-72 | CH₂ | |

| Ph-C H₂-O | ~73 | CH₂ | |

| Aromatic C | ~127-138 | CH & C | |

| 2D-NMR | COSY | H1 ↔ H2 ↔ H3 | Cross-peaks |

| HSQC | H1/C1, H2/C2, H3/C3 | Cross-peaks |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₁₇H₂₀O₃, the molecular weight of this compound is 272.34 g/mol . acs.org

In standard electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 272. A prominent fragmentation pathway involves the cleavage of the benzyl group, leading to a strong peak at m/z 91 for the tropylium (B1234903) cation ([C₇H₇]⁺). Other fragments would arise from cleavage of the propanol backbone.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar, non-volatile molecules. In positive-ion mode ESI-MS, the compound is typically observed as protonated ([M+H]⁺ at m/z 273) or sodiated ([M+Na]⁺ at m/z 295) adducts. mdpi.com This technique is valuable as it usually keeps the molecule intact, providing clear confirmation of the molecular weight with minimal fragmentation. rsc.org

Table 2: Expected ESI-MS Adducts for this compound

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₇H₂₁O₃]⁺ | 273.15 |

| [M+Na]⁺ | [C₁₇H₂₀O₃Na]⁺ | 295.13 |

| [M+K]⁺ | [C₁₇H₂₀O₃K]⁺ | 311.10 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands for this compound include:

A broad, strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.

Strong C-H stretching vibrations from the aromatic rings and the alkyl backbone just above and below 3000 cm⁻¹, respectively.

A strong, characteristic C-O stretching vibration for the ether linkages (C-O-C) typically found in the 1150-1085 cm⁻¹ region.

C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic compounds typically exhibit strong Raman signals. For this molecule, the most intense Raman band would be the phenyl ring breathing mode, expected around 1002 cm⁻¹. researchgate.net Other characteristic signals would include C-H stretching and bending modes. chemicalbook.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Vibration/Functional Group |

| IR | ~3400 (broad) | O-H stretch (alcohol) |

| IR | ~3030 | Aromatic C-H stretch |

| IR | ~2920, 2870 | Aliphatic C-H stretch |

| IR | ~1600, 1495, 1450 | Aromatic C=C stretch |

| IR | ~1100 | C-O stretch (ether) |

| Raman | ~1002 | Phenyl ring breathing mode |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers (R and S). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

The separation is achieved using a chiral stationary phase (CSP). For glycerol derivatives, polysaccharide-based CSPs, such as those modified with cellulose (B213188) or amylose (B160209) derivatives, are highly effective. researchgate.net A common strategy involves using a column like Chiracel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) with a normal-phase mobile phase. researchgate.netchiralpedia.com

A typical method would involve:

Chiral Stationary Phase: Cellulose or amylose-based CSP (e.g., Chiracel OD, Chiralpak AD).

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol (isopropanol). The ratio is optimized to achieve baseline separation (e.g., Hexane/2-propanol 90:10 v/v). researchgate.net

Detection: UV detection is suitable due to the presence of the phenyl groups, typically at a wavelength around 257 nm. researchgate.net

By comparing the retention times and peak areas of the two enantiomers in a sample to those of a racemic standard, the enantiomeric purity can be accurately calculated.

Table 4: Example Chiral HPLC Method Parameters for Glycerol Derivatives

| Parameter | Condition |

| Column | Chiracel OD |

| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 257 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. While a published crystal structure for this compound was not identified, analysis of closely related chiral glycerol ethers provides significant insight into the expected structural features. mdpi.com

To perform this analysis, a single crystal of the compound must be grown. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent system, such as a mixture of n-hexane and ethyl acetate. mdpi.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of all atoms can be determined.

This technique would unambiguously establish:

Absolute Stereochemistry: For an enantiomerically pure sample, the analysis can determine whether the configuration at the C2 chiral center is R or S.

Molecular Conformation: It reveals the precise bond lengths, bond angles, and torsion angles, showing the spatial arrangement of the benzyl groups and the conformation of the propanol backbone.

Supramolecular Structure: It elucidates the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, that dictate how the molecules pack together in the crystal lattice. Studies on similar glycerol ethers have identified various hydrogen-bonding motifs that lead to the formation of complex supramolecular structures. mdpi.com

Patent Landscape and Research Commercialization Implications

Analysis of Patented Synthetic Routes Involving 2,3-Bis(phenylmethoxy)propan-1-ol

The synthesis of complex molecules often relies on the strategic use of well-defined chiral precursors. This compound, with its specific stereochemistry, serves as a valuable starting material in several patented synthetic processes.

A notable example is found in the synthesis of protected disaccharides, which are crucial for the development of zwitterionic oligosaccharide-based vaccines. International patent application WO2022106703A1 describes a process where (S)-(-)-2,3-dibenzyloxy-1-propanol is reacted with a glycosyl donor. google.com This reaction is a critical step in creating a disaccharide repeating unit, which is further polymerized and conjugated to a carrier protein to elicit an immune response. The patent highlights the importance of the defined stereochemistry of the propanol (B110389) derivative to ensure the correct configuration of the final oligosaccharide.

Another patented application that indirectly points to a synthetic route is detailed in European Patent EP0880530B1, which concerns phosphatidyloligoglycerines. google.com In this context, (2S)-2,3-bis(phenylmethoxy)propan-1-ol is mentioned as a precursor for creating the glycerol (B35011) backbone of these complex lipids. google.com While the patent's primary focus is on the final phospholipid composition, the use of this specific starting material underscores its importance in achieving the desired molecular architecture for liposomal drug delivery systems.

The practical challenge of obtaining pure this compound is addressed in Chinese patent CN113024559A. google.com This patent discloses a method for separating the desired 2,3-dibenzyloxy-1-propanol from its isomeric impurity, 1,3-dibenzyloxy-2-propanol, via silica (B1680970) gel column chromatography. google.com This indicates that the synthesis of this compound can lead to isomeric mixtures, and the purification process itself is a subject of intellectual property. The ability to provide an isomerically pure compound is a significant commercial advantage.

| Patent / Application | Synthetic Context | Key Reactants | Noted Challenges |

| WO2022106703A1 | Synthesis of protected disaccharides for zwitterionic oligosaccharides | (S)-(-)-2,3-dibenzyloxy-1-propanol, Glycosyl donor | Ensuring stereospecificity |

| EP0880530B1 | Preparation of phosphatidyloligoglycerines | (2S)-2,3-bis(phenylmethoxy)propan-1-ol | Achieving uniform glycerol backbone |

| CN113024559A | Purification of 2,3-dibenzyloxy-1-propanol | Isomeric mixture of dibenzyloxy propanols | Separation of 1,3- and 2,3-isomers |

Patent Literature on Novel Intermediates Derived from the Compound

The value of this compound is further enhanced by its role as a scaffold for generating novel, patentable intermediates. These intermediates can then be elaborated into a variety of high-value final products.

The aforementioned international patent application, WO2022106703A1, implicitly claims the protected disaccharide formed from the reaction of (S)-(-)-2,3-dibenzyloxy-1-propanol as a novel intermediate. google.com This disaccharide, with its specific protecting groups, is designed for efficient polymerization and subsequent deprotection to yield the target zwitterionic oligosaccharide. The novelty of this intermediate lies in the specific combination of the dibenzyloxypropane moiety with the saccharide unit, creating a unique building block for vaccine synthesis.

While direct patents claiming a wide array of novel intermediates derived from this compound are not abundant, the potential for creating such intellectual property is significant. The free hydroxyl group of the molecule provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of various functional groups. This opens the door for the creation of new classes of chiral ligands, monomers for specialty polymers, and precursors for complex natural product synthesis, all of which could be the subject of future patent applications.

Intellectual Property Surrounding Applications in Pharmaceutical or Materials Science

The intellectual property surrounding the applications of this compound is a growing field, with significant developments in both the pharmaceutical and materials science sectors.

In the pharmaceutical arena, the use of this compound as a chiral building block for vaccine components, as detailed in WO2022106703A1, represents a key area of patent activity. google.com The resulting zwitterionic oligosaccharide conjugates are being developed for vaccines against bacterial pathogens. The patent protection for these final products and their synthetic precursors underscores the commercial importance of this application. Similarly, the use of (2S)-2,3-bis(phenylmethoxy)propan-1-ol in the synthesis of phosphatidyloligoglycerines for drug delivery systems, as mentioned in EP0880530B1, highlights another avenue for pharmaceutical patenting. google.com

In the broader context of chemical research and development, the inclusion of 2,3-dibenzyloxy-1-propanol in a patent for a method to determine the enantiomeric excess of chiral compounds (WO2017078570A1) is also noteworthy. While not a direct application in a final product, it signifies the compound's recognition as a standard for chiral analysis, which is a critical aspect of quality control in the pharmaceutical industry.

While specific patents detailing the use of this compound in the core structure of materials like polymers or liquid crystals are not prevalent in the initial searches, the fundamental properties of the molecule suggest significant potential in these areas. The presence of two phenylmethoxy groups can impart desirable properties such as thermal stability and specific intermolecular interactions, which are valuable in the design of advanced materials. The development of novel polymers or liquid crystals incorporating this chiral di-ether motif would likely be a fertile ground for future intellectual property.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.